molecular formula C13H12N4 B1479575 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098003-68-8

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1479575
CAS No.: 2098003-68-8
M. Wt: 224.26 g/mol
InChI Key: LZNDZJCRBCZLEP-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Mechanistic Investigation

Research on pyrazole derivatives, like the study by Liu et al. (2013), involves crystal structure determination and mechanistic investigation of reactions involving similar compounds. Such research is foundational in understanding the chemical properties and reactivity of new compounds, paving the way for their application in material science and drug development (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Biological Activities

Novel pyrazole derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and antitumor properties, as demonstrated by El-Borai et al. (2012). Such studies highlight the potential of pyrazole derivatives in pharmaceutical research, offering a path for the development of new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Anticancer and Antimicrobial Research

Further, compounds like "1-cyanoacetyl-3,5-dimethylpyrazole" derivatives have shown significant anticancer activity, as investigated by Metwally et al. (2016). This research underscores the potential of pyrazole derivatives in oncology, providing insights into their mechanism of action and therapeutic potential (Metwally, Abdelrazek, & Eldaly, 2016).

Material Science Applications

In material science, the structural characteristics of pyrazole derivatives have been explored for their supramolecular aggregation properties, as in the work by Low et al. (2007). Such research is crucial for the development of new materials with specific optical, electronic, or mechanical properties (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Kinase Inhibitor Development

On the pharmaceutical front, pyrazole derivatives have been developed into potent kinase inhibitors, as shown in the scalable synthesis of BMS-986236 by Arunachalam et al. (2019). This demonstrates the compound's relevance in targeted cancer therapy, highlighting the versatility of pyrazole derivatives in drug design (Arunachalam et al., 2019).

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNDZJCRBCZLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.